[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate
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Overview
Description
[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate is a deuterated form of C18 ceramide-1-phosphate, a bioactive sphingolipid. This compound is used as an internal standard for the quantification of C18 ceramide-1-phosphate in various biological samples. It is a long-chain ceramide-1-phosphate that has been found in murine skin and is involved in several cellular processes, including cell migration and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate involves the deuteration of C18 ceramide-1-phosphate. The process typically includes the following steps:
Synthesis of C18 Ceramide: This involves the reaction of stearoyl chloride with sphingosine in the presence of a base.
Phosphorylation: The ceramide is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions: [(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized ceramide derivatives.
Reduction: Reduction reactions can convert ceramide-1-phosphate back to ceramide.
Substitution: Phosphorylation and dephosphorylation reactions are common, involving the addition or removal of phosphate groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Phosphorylation: Phosphorus oxychloride (POCl3) and pyridine
Major Products:
Oxidation: Oxidized ceramide derivatives.
Reduction: Ceramide.
Phosphorylation: Ceramide-1-phosphate
Scientific Research Applications
[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ceramide-1-phosphate.
Biology: Studies on cell migration, inflammation, and apoptosis.
Medicine: Research on cancer, cardiovascular diseases, and other conditions involving ceramide signaling.
Industry: Quality control in the production of ceramide-based products
Mechanism of Action
[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate exerts its effects through the ceramide signaling pathway. It interacts with specific molecular targets, including protein phosphatase 2A (PP2A), leading to the dephosphorylation of Akt. This interaction affects various cellular processes such as cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
C18 Ceramide (d181/180): A non-phosphorylated form of ceramide.
C18 Ceramide-1-phosphate (d181/180): The non-deuterated form of the compound.
C181 Ceramide (d181/181(9Z)): A ceramide with an unsaturated fatty acid chain
Uniqueness: [(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry analysis. This allows for accurate quantification and analysis of ceramide-1-phosphate levels in biological samples .
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO6P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38H,3-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42)/b31-29+/t34-,35+/m0/s1/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQLMECVOXKFJK-MOZMBTNASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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